4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one
Overview
Description
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-c]pyridin-3-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the bromination of 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high selectivity and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors to handle the exothermic nature of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Typical reagents include sodium hydride (NaH) for deprotonation and subsequent nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can lead to the formation of a ketone or aldehyde .
Scientific Research Applications
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one largely depends on its specific application. In the context of kinase inhibition, the compound may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities and applications.
Pyrrolo[2,3-b]pyridine: Shares structural similarities and is used in similar medicinal chemistry applications.
Uniqueness
4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVZWFCEQLNBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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